molecular formula C19H28ClNO3 B13758436 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride CAS No. 60573-74-2

1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride

Cat. No.: B13758436
CAS No.: 60573-74-2
M. Wt: 353.9 g/mol
InChI Key: WUZDQJPMWOHZRA-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride is a chemical compound with the molecular formula C19H27NO3.ClH . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group at the 1-position. The cyclopentyl group is then attached to the 3-position of the pyrrolidine ring. Finally, the phenylacetate moiety is introduced, and the compound is converted to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride can be compared with other similar compounds, such as:

    1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride: This compound has a methyl group instead of an ethyl group at the 1-position of the pyrrolidine ring.

    1-Ethylpyrrolidin-3-yl cyclohexyl(hydroxy)phenylacetate hydrochloride: This compound has a cyclohexyl group instead of a cyclopentyl group.

    1-Ethylpyrrolidin-3-yl cyclopentyl(methoxy)phenylacetate hydrochloride: This compound has a methoxy group instead of a hydroxy group on the phenylacetate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

60573-74-2

Molecular Formula

C19H28ClNO3

Molecular Weight

353.9 g/mol

IUPAC Name

(1-ethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C19H27NO3.ClH/c1-2-20-13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,2,6-7,10-14H2,1H3;1H

InChI Key

WUZDQJPMWOHZRA-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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